methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside

Description

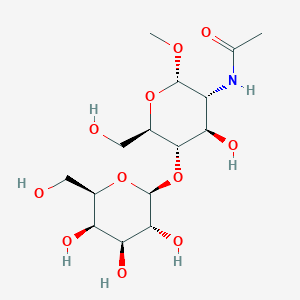

Methyl 2-(acetylamino)-2-deoxy-4-O-β-D-galactopyranosyl-α-D-glucopyranoside is a disaccharide derivative composed of a β-D-galactopyranose unit linked via a 1→4 glycosidic bond to a 2-acetamido-2-deoxy-α-D-glucopyranose residue, with a methyl group at the anomeric position of the glucosamine moiety. This compound is structurally analogous to N-acetyllactosamine (LacNAc), a critical epitope in glycobiology involved in cell-cell recognition and pathogen binding . Its synthesis typically involves regioselective glycosylation and protective group strategies, as exemplified by the preparation of related analogs using silver oxide-mediated methylation or benzylidene acetal intermediates .

Key physicochemical properties include:

Properties

CAS No. |

85193-95-9 |

|---|---|

Molecular Formula |

C15H27NO11 |

Molecular Weight |

397.37 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-10(21)13(7(4-18)26-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)25-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10-,11+,12-,13-,14+,15+/m1/s1 |

InChI Key |

PKPZITUQXLANSE-ZSCXKYTFSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)OC2C(C(C(C(O2)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside typically involves multiple steps. One common method includes the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes, utilizing automated reactors and stringent quality control measures. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Glycosylation and Glycosidic Bond Formation

This compound can act as a glycosyl acceptor or donor in glycosylation reactions. In its synthesis, the galactopyranosyl moiety is introduced via condensation:

-

Reagents : 3,4,6-tri-O-acetyl-2-O-methyl-alpha-D-galactopyranosyl bromide, mercuric cyanide (promoter), acetonitrile solvent .

-

Conditions : Room temperature, inert atmosphere.

-

Outcome : Forms a β-linked glycoside (major product) with ~50% yield .

The stereochemistry of the glycosidic bond (α/β) depends on the protecting groups and reaction conditions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Glycosidic formation | Hg(CN)₂, CH₃CN, RT | β-linked galactopyranosyl-glucopyranoside |

Acetylation and Deacetylation

The acetamido group (-NHCOCH₃) and hydroxyl groups undergo acetylation/deacetylation:

-

Deacetylation :

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Deacetylation | NaOMe/MeOH | Deprotection of hydroxyl groups |

Hydrogenolysis

Benzyl protecting groups are cleaved via catalytic hydrogenolysis:

-

Conditions : Room temperature, ethanol solvent.

-

Outcome : Removes benzyl groups to expose hydroxyl functionalities .

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, EtOH | Benzyl group removal |

Silylation and Desilylation

Hydroxyl groups are protected using silylating agents:

-

Silylation :

-

Desilylation :

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Silylation | TBDPSCl, imidazole, DMF | 6'-O-silyl protection | |

| Desilylation | TBAF, THF | Silyl group removal |

Methylation

Hydroxyl groups are methylated to stabilize the structure:

-

Conditions : Anhydrous, 40–50°C.

-

Outcome : Introduces methyl ethers at specific hydroxyl positions .

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Methylation | CH₃I, Ag₂O, DMF | O-methylation of hydroxyls |

Hydrolysis

The glycosidic bond undergoes hydrolysis under specific conditions:

-

Acidic Hydrolysis :

-

Reagents : Dilute HCl or H₂SO₄.

-

Outcome : Cleaves the β(1→4) galactopyranosyl-glucosidic bond.

-

-

Enzymatic Hydrolysis :

-

Enzymes : β-Galactosidase.

-

Specificity : Targets the β-linked galactose residue.

-

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic hydrolysis | 0.1 M HCl, 80°C | Glycosidic bond cleavage | |

| Enzymatic hydrolysis | β-Galactosidase, pH 6.8 | Selective galactose removal |

Stability and Reactivity Insights

-

Thermal Stability : Stable below 100°C but degrades under prolonged heating.

-

pH Sensitivity : Stable in neutral pH; hydrolyzes in strongly acidic/basic conditions.

-

Enzymatic Specificity : Susceptible to glycosidases recognizing β-galactose linkages .

This compound’s reactivity is foundational for synthesizing complex glycoconjugates and studying carbohydrate-protein interactions. Its modular protection/deprotection chemistry enables precise structural modifications, critical for pharmaceutical and biochemical applications .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Recent studies have shown that derivatives of methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside exhibit significant antifungal properties. For instance, compounds synthesized from this sugar moiety demonstrated higher binding affinity to the SARS-CoV-2 main protease compared to established drugs like tetracycline and fluconazole, indicating potential as antiviral agents .

- The compound has been evaluated for its efficacy against various pathogens, showing promising results in inhibiting the growth of fungi and bacteria .

-

Drug Development :

- The compound's structure allows for modifications that can enhance its pharmacological profile. Studies on related acylaminosugars have highlighted their potential in developing new classes of antifungal and antibacterial drugs with improved safety profiles .

- The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds suggest they may fulfill the criteria for drug-likeness and bioavailability, making them suitable candidates for further development .

Biochemical Research

-

Glycobiology :

- This compound plays a role in studying glycan interactions with proteins. Its structure mimics natural glycosaminoglycans (GAGs), which are crucial in cell signaling and molecular recognition processes .

- Researchers utilize this compound to investigate carbohydrate-protein interactions, particularly in the context of cell adhesion and pathogen recognition.

- Enzyme Substrates :

Case Studies

Mechanism of Action

The mechanism of action of methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, influencing processes like cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl β-D-galactopyranosyl-(1→6)-β-D-glucopyranoside

- Linkage : 1→6 instead of 1→3.

- Conformation : The 1→6 linkage introduces greater flexibility, leading to distinct crystallographic packing (e.g., tetrahydrate form with intermolecular H-bonding networks) .

- Biological relevance : 1→6-linked disaccharides are less common in natural glycans but serve as substrates for glycosidases .

Methyl β-D-galactopyranosyl-(1→3)-β-D-glucopyranoside

- Linkage : 1→3, altering the spatial orientation of the galactose unit.

- Thermodynamic stability : Exhibits disorder in crystal structures due to rotational freedom of the 1→3 bond .

Derivatives with Functional Group Modifications

6′-Deoxy-N-acetyllactosamine (6′-deoxy variant)

N-Acetyl-3-O-methyllactosamine

- Structure : Additional methyl group at O3 of glucosamine.

- Synthesis : Requires selective 3-O-methylation using methyl iodide and silver oxide .

- Application : Used to study steric effects in glycosyltransferase recognition .

Fluorogenic and Benzyl-Protected Derivatives

4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranoside

Benzyl 2-acetamido-6-O-benzyl-3-O-(β-L-fucopyranosyl)-4-O-β-D-galactopyranosyl-α-D-glucopyranoside

- Protection : Benzyl groups at O6 and O3 enhance solubility in organic solvents.

- Utility : Intermediate for synthesizing blood group antigen oligosaccharides .

Complex Oligosaccharide Analogs

β-D-Galactopyranosyl-(1→4)-[α-L-fucopyranosyl-2-acetamido]-β-D-glucopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucopyranoside

- Structure : Branched oligosaccharide with fucose and additional LacNAc units.

- Mass spec : Molecular weight confirmed via MALDI-TOF (M+Na⁺ = 1428.4937) .

- Role : Mimics natural glycoconjugate receptors for pneumococcal adhesion studies .

Research Implications

The structural and functional diversity of methyl 2-(acetylamino)-2-deoxy-4-O-β-D-galactopyranosyl-α-D-glucopyranoside analogs underscores their utility in glycobiology. Modifications at the glycosidic linkage, hydroxyl groups, or aglycone moiety enable tailored interactions with lectins, enzymes, and pathogens, facilitating mechanistic studies and therapeutic development . Future research should explore the impact of non-natural substituents (e.g., triazole or fluoro groups) on bioactivity .

Biological Activity

Methyl 2-(acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside is a glycosylated compound with significant potential in various biological applications. This article reviews its biological activity, including antibacterial and anticancer properties, supported by data tables and case studies.

Chemical Profile

- Chemical Formula : C14H25NO11

- Molecular Weight : 383.35 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The compound exhibits various biological activities, particularly in antibacterial and anticancer domains. The following sections detail these activities.

Antibacterial Activity

Recent studies have indicated that compounds related to galactopyranosyl derivatives possess notable antibacterial properties. For instance, a related compound, N-(β-D-galactopyranosyl)-thiosemicarbazide, demonstrated significant bactericidal and bacteriostatic effects against pathogens such as Salmonella and E. coli in vitro and in vivo settings . The probability of antibacterial activity was quantified, showing a high likelihood (Pa = 0.544) of efficacy against bacterial infections.

| Compound | Antibacterial Activity (Pa/Pi) |

|---|---|

| N-(β-D-galactopyranosyl)-thiosemicarbazide | 0.544/0.013 |

| This compound | Not specified but inferred from structural similarity |

Anticancer Activity

The anticancer potential of this compound has been explored through its interaction with cellular mechanisms involved in cancer progression. A study indicated that similar glycosides can induce apoptosis and inhibit tumor growth by targeting cellular pathways associated with cancer cell survival .

- Induction of Apoptosis : Glycosylated compounds have been shown to activate caspases, which are crucial for the apoptotic process.

- Cell Cycle Arrest : These compounds may interfere with the cell cycle, preventing cancer cells from proliferating.

- Inhibition of DNA Synthesis : Some derivatives have demonstrated the ability to inhibit DNA synthesis, further curbing cancer cell growth .

Case Studies

- In Vitro Studies : Research conducted on related compounds has shown promising results in inhibiting the growth of various cancer cell lines, including breast and pancreatic cancer cells.

- Animal Models : In vivo studies using animal models have demonstrated that these compounds can reduce tumor size and improve survival rates when administered alongside conventional therapies.

Toxicity and Safety Profile

The safety profile of this compound remains largely uncharacterized in clinical settings. However, related compounds have shown low toxicity levels in preliminary studies, indicating a favorable safety profile for further development .

Q & A

Q. What synthetic strategies are employed for regioselective glycosylation in the preparation of methyl 2-(acetylamino)-2-deoxy-4-O-β-D-galactopyranosyl-α-D-glucopyranoside?

Methodological Answer: The synthesis involves sequential glycosylation steps to establish the β-(1→4) linkage between galactose and glucosamine derivatives. Key steps include:

- Protecting group strategy : Temporary groups like acetyl (Ac), benzyl (Bn), or phthalimido are used to mask hydroxyl/amino groups, ensuring regioselectivity. For example, 3,6-di-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl donors are coupled with galactose acceptors .

- Activation methods : Trichloroacetimidate or imidate donors are activated using Lewis acids (e.g., BF₃·Et₂O) to promote stereocontrolled α/β linkages .

- Critical purification : Chromatography (e.g., silica gel, HPLC) isolates intermediates, with yields typically ranging from 70% to 88% depending on steric hindrance .

Q. How is structural confirmation achieved using NMR and mass spectrometry?

Methodological Answer:

- ¹H/¹³C NMR :

- Anomeric protons : α-D-glucose anomeric protons resonate at δ ~5.0–5.5 ppm (J = 3–4 Hz), while β-D-galactose appears at δ ~4.5–4.7 ppm (J = 7–8 Hz) .

- Acetamido group : The N-acetyl methyl signal appears at δ ~2.0 ppm.

- Linkage confirmation : Inter-residue NOEs (e.g., H-1 of galactose to H-4 of glucosamine) validate the 4-O-β-D-galactopyranosyl linkage .

- MALDI-TOF-MS : Exact mass matching (e.g., [M+Na]⁺) confirms molecular integrity. For example, a theoretical m/z of 1428.5127 (C₅₄H₉₁N₃NaO₃₉) should align with experimental data within ±0.02 Da .

Advanced Research Questions

Q. What experimental models are used to study interactions between this compound and glycosidases/lectins?

Methodological Answer:

Q. How do sulfation patterns impact biological activity, and what challenges arise in synthesizing sulfated derivatives?

Methodological Answer:

Q. How are data contradictions resolved between experimental NMR results and computational predictions?

Methodological Answer:

- Density functional theory (DFT) : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate anomeric configurations .

- Molecular dynamics (MD) : Simulate glycosidic bond flexibility to explain unexpected NOEs or coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.